1,2-Disubstitution vs. 1,1-Disubstitution: Stereochemical and Conformational Differentiation from 1-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine
The target compound (CAS 1803597-97-8) features a 1,2-substitution pattern on the cyclopentane ring with two stereocenters, yielding up to four possible stereoisomers. Its closest isomeric analog, 1-[3-(trifluoromethyl)phenyl]cyclopentan-1-amine (CAS 1094341-18-0), is a 1,1-disubstituted compound with no stereocenters on the ring . The 1,2-pattern places the amine and aryl groups on adjacent carbons (C1-NH₂ and C2-aryl), creating a defined dihedral angle between the aryl ring and the amine that is absent in the geminal 1,1-analog. This geometric difference is documented in the patent literature on 1,2-substituted cyclopentanes as orexin receptor antagonists, where the 1,2-substitution pattern is explicitly required for receptor binding [1]. The free base of the 1,2-compound has molecular weight 229.24 g/mol and molecular formula C₁₂H₁₄F₃N, identical to the 1,1-isomer, meaning differentiation cannot rely on mass-based analytics alone and requires chiral chromatographic or NMR verification .
| Evidence Dimension | Substitution pattern (position of aryl and amine on cyclopentane ring) |
|---|---|
| Target Compound Data | 1,2-disubstituted (amine at C1, aryl at C2); 2 stereocenters; up to 4 stereoisomers |
| Comparator Or Baseline | 1,1-disubstituted (CAS 1094341-18-0): amine and aryl at C1; 0 ring stereocenters; single entity |
| Quantified Difference | 2 vs. 0 stereocenters; fundamentally different spatial presentation of pharmacophoric elements |
| Conditions | Structural comparison; patent evidence from 1,2-substituted cyclopentane orexin antagonist series (AU2015220551B2) |
Why This Matters
The 1,2-substitution pattern is a prerequisite for activity in certain receptor systems (e.g., orexin receptors) where 1,1-disubstituted analogs show loss of binding; procurement must specify the 1,2-isomer to avoid inactive or off-profile compounds.
- [1] Fieldhouse C, Fujimoto T, Glen A, Maine S, Robinson JS. AU2015220551B2: 1,2-Substituted Cyclopentanes as Orexin Receptor Antagonists. Takeda Pharmaceutical Co Ltd, 2018. View Source
